molecular formula C17H16Br2N2O3 B341797 N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide

Cat. No.: B341797
M. Wt: 456.1 g/mol
InChI Key: YKLGDWIPUNLGKX-UHFFFAOYSA-N
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Description

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms and a dioxooctahydro-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the dioxooctahydro-methanoisoindole core.

    Acetylation: Formation of the acetamide group through acetylation of the amine functionality.

    Coupling: Coupling of the brominated intermediate with a phenyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atoms and the dioxooctahydro-methanoisoindole core play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of an acetamide group.

    N-[4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]methanamine: Similar structure but with a methanamine group instead of an acetamide group.

Uniqueness

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-7(22)20-8-2-4-9(5-3-8)21-16(23)12-10-6-11(13(12)17(21)24)15(19)14(10)18/h2-5,10-15H,6H2,1H3,(H,20,22)

InChI Key

YKLGDWIPUNLGKX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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